

Comparative Guide: N-Formylhistidine vs. Formiminoglutamic Acid (FIGLU)[1]

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Compound of Interest

Compound Name: N-Formylhistidine

CAS No.: 15191-21-6

Cat. No.: B100977

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Executive Summary

Formiminoglutamic acid (FIGLU) is the critical intermediate in mammalian histidine catabolism and a functional biomarker for Folate and Vitamin B12 deficiency.[1][2] Its chemical behavior is defined by the formimino group (-CH=NH), a labile moiety that actively transfers one-carbon units to tetrahydrofolate (THF).

N-Formylhistidine, conversely, represents a structural analog characterized by the formyl group (-CHO) attached to the histidine backbone. Unlike the activated formimino group, the formyl group is chemically more stable.

Critical Insight for Researchers: The primary analytical failure mode in this field is the degradation of FIGLU. Under neutral or alkaline conditions, the formimino group hydrolyzes, releasing ammonia and converting FIGLU into N-Formylglutamic acid. Distinguishing between the formimino (active/unstable) and formyl (stable/degradation) moieties is essential for accurate metabolic profiling.

Structural & Chemical Analysis

The fundamental difference lies in the nitrogen substitution: the Formimino group contains an imine double bond (

), making it susceptible to hydrolysis, whereas the Formyl group contains a carbonyl (

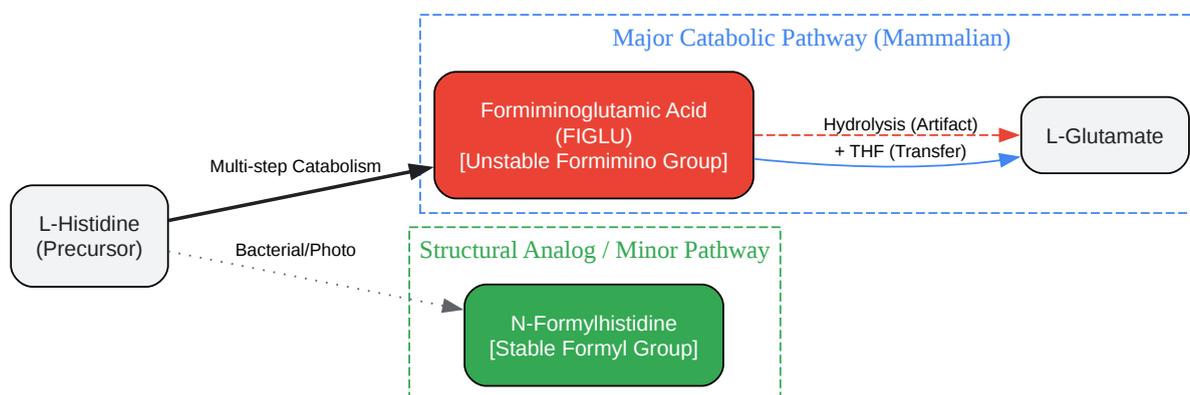
), conferring greater stability.

Comparative Data Table

Feature	Formiminoglutamic Acid (FIGLU)	N-Formylhistidine
CAS Registry	816-90-0	20790-73-2 (approx)
Molecular Formula		
Molecular Weight	174.15 g/mol	183.16 g/mol
Functional Group	Formimino () on Glutamate	Formyl () on Histidine
Chemical Stability	Low. Labile at pH > 6.0. Hydrolyzes to Glutamate + or N-Formylglutamate.	High. Stable under standard physiological and LC-MS conditions.
Metabolic Role	Histidine catabolism intermediate; Folate donor.[2][3]	Bacterial metabolite; Photodegradation product; Rare mammalian trace.
Clinical Utility	High. Marker for Folate/B12 deficiency (The "FIGLU Test"). [1][2][4][5]	Low. Research interest only (microbial metabolism).

Structural Visualization

The following diagram illustrates the chemical relationship and the functional group distinction.



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Figure 1: Structural divergence of Histidine metabolites. FIGLU is the unstable active donor in mammalian tissue, while **N-Formylhistidine** represents a stable structural analog.

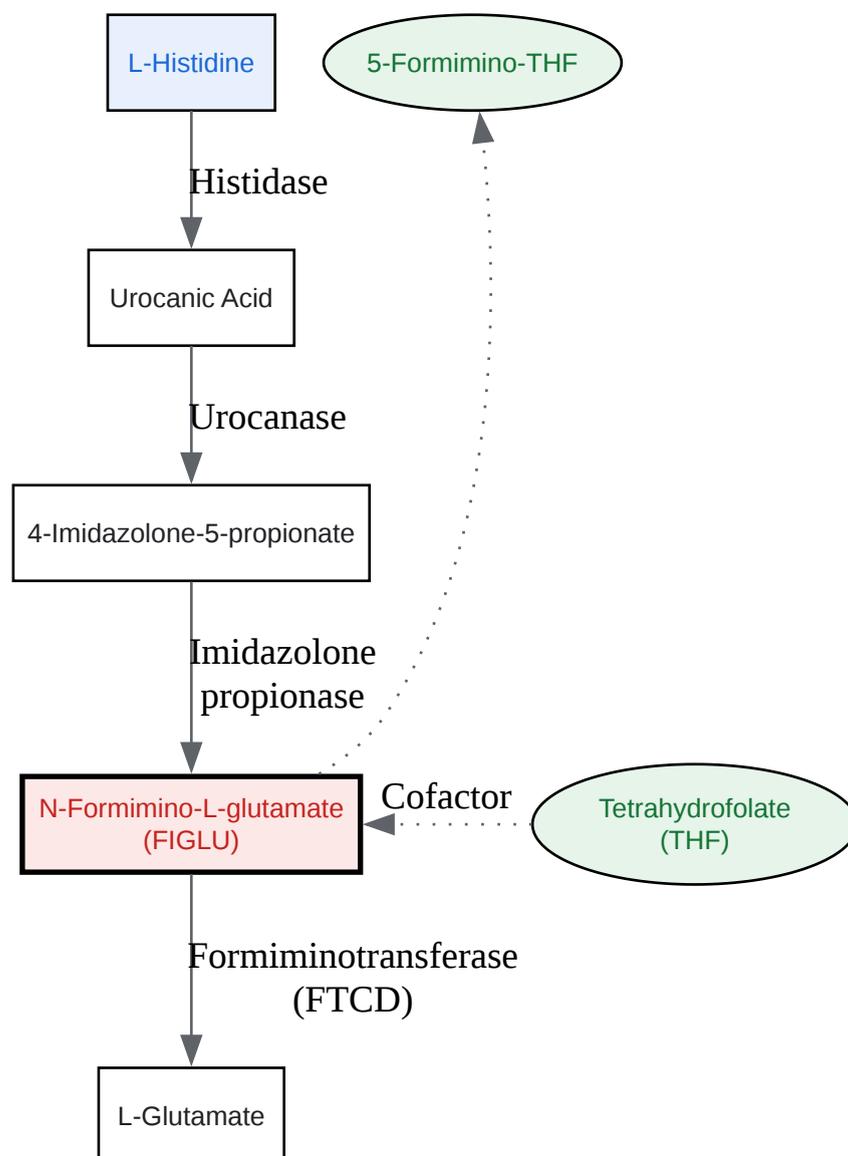
Metabolic Context & Biosynthesis[7]

To understand the analytical requirements, one must locate these molecules in the histidine catabolism pathway.

The Histidine-Folate Connection

FIGLU accumulates only when Tetrahydrofolate (THF) is unavailable to accept the formimino group. This "metabolic block" is why FIGLU is a proxy for Folate deficiency.

- Histidine is deaminated to Urocanic Acid.
- Hydration yields 4-Imidazolone-5-propionate.[6]
- Ring opening yields FIGLU.
- Formiminotransferase transfers the
group to THF, releasing Glutamate.



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Figure 2: The Histidine catabolism pathway highlighting the folate-dependent consumption of FIGLU.[3][7]

Analytical Performance & Experimental Protocols

Challenge: The "Formimino" Instability

The primary error in FIGLU quantification is sample handling. The formimino group is thermodynamically unstable at neutral or alkaline pH.

- Mechanism: Nucleophilic attack by water on the imine carbon.

- Artifact: Conversion to N-Formylglutamate (often misidentified) or Glutamate.
- Solution: Immediate acidification of samples.

Protocol: LC-MS/MS Quantification of FIGLU

Note: This protocol prioritizes the stabilization of the labile formimino group.

1. Sample Preparation (Urine/Plasma)

- Acidification (Critical): Immediately upon collection, adjust sample pH to < 3.0 using Formic Acid (10% v/v).
 - Why: Prevents hydrolysis of FIGLU to Glutamate.
- Protein Precipitation: Add cold Methanol (containing 0.1% Formic Acid) to sample.
- Centrifugation: 14,000 x g for 10 mins at 4°C.
- Supernatant: Transfer to autosampler vial. Keep at 4°C.

2. LC-MS/MS Conditions

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of FIGLU.
 - Recommended: Amide-HILIC,
- Mobile Phase A: Ammonium Formate in Water (pH 3.0).

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
 - Gradient: 90% B to 50% B over 5 minutes.
3. Mass Spectrometry Transitions (MRM) | Analyte | Precursor () | Product () | Collision Energy (eV) | Note | | :--- | :--- | :--- | :--- | :--- | | FIGLU | 175.1 () | 129.1 | 15 | Loss of Formic acid/Ammonia | | FIGLU | 175.1 () | 84.1 | 25 | Characteristic fragment | | **N-Formylhistidine** | 184.2 () | 110.1 | 20 | Imidazole ring fragment | | Glutamate | 148.1 () | 84.1 | 20 | Interference check |

Interpretation of Results

- High FIGLU: Indicates Folate deficiency, B12 deficiency, or liver disease.[2]
- Presence of N-Formylglutamate: Usually indicates sample degradation (improper acidification), not a biological signal.
- Presence of **N-Formylhistidine**: Likely bacterial origin or specific histidine degradation; rarely clinically relevant in humans.

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